molecular formula C14H14N4O5 B2606093 6-(2-hydroxyethyl)-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 872102-88-0

6-(2-hydroxyethyl)-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2606093
CAS RN: 872102-88-0
M. Wt: 318.289
InChI Key: LRQKZYIEDWHEJD-UHFFFAOYSA-N
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Description

6-(2-hydroxyethyl)-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C14H14N4O5 and its molecular weight is 318.289. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Research has focused on the synthesis and characterization of related pyrimidine derivatives, which are often explored for their potential biological activities. For instance, a study detailed the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, with their structures confirmed by various spectral techniques and computational analysis, highlighting the importance of detailed characterization in understanding these compounds' properties and potential applications (Ashraf et al., 2019).

Biological Activities

  • Although not directly related to the exact compound , research into similar pyrimidine derivatives has revealed significant interest in their biological activities. For example, a paper reported on the synthesis of a series of pyranopyrimidines evaluated for in vitro anti-inflammatory and antimicrobial activities, demonstrating the potential medical and pharmacological applications of pyrimidine derivatives (Veeranna et al., 2022).

Electronic and Optical Properties

  • Pyrimidine derivatives have also been investigated for their optoelectronic properties. A study on the synthesis of a bifluorenylidene-functionalized, H-shaped, small molecular non-fullerene electron acceptor for organic solar cells highlighted the potential of pyrimidine derivatives in renewable energy applications. The compound exhibited high optical absorption, good solubility, thermal stability, and encouraging efficiency in solar cell applications (Gupta et al., 2017).

Theoretical Studies

  • In-depth theoretical studies and computational explorations, such as DFT and TD-DFT computations, are crucial for understanding the electronic structures, UV-vis spectroscopic properties, and vibrational frequencies of pyrimidine derivatives. These studies provide insight into the interactions, charge transfer among different orbitals, and the reactivity of the compounds, which are essential for predicting their potential applications in various fields (Ashraf et al., 2019).

properties

IUPAC Name

6-(2-hydroxyethyl)-4-(4-nitrophenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5/c19-6-5-17-7-10-11(13(17)20)12(16-14(21)15-10)8-1-3-9(4-2-8)18(22)23/h1-4,12,19H,5-7H2,(H2,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQKZYIEDWHEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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